Diethyl(1-phenyl-1-methylethyl)silane
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H21Si |
|---|---|
Molecular Weight |
205.39 g/mol |
InChI |
InChI=1S/C13H21Si/c1-5-14(6-2)13(3,4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
WLMITXFNRZRLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies for Diethyl 1 Phenyl 1 Methylethyl Silane and Analogous Chiral Organosilanes
Grignard Reagent-Mediated Si-C Bond Formation
The reaction of organomagnesium halides (Grignard reagents) with silyl (B83357) electrophiles is a foundational and highly versatile method for creating silicon-carbon bonds. gelest.comlkouniv.ac.in This approach has been used to synthesize thousands of organosilicon compounds since its initial application by F. Stanley Kipping in 1904. gelest.com The process involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon center of a halosilane or alkoxysilane. lkouniv.ac.in
Reaction Pathways and Stereoselectivity in the Coupling of Organomagnesium Halides with Silyl Electrophiles
The reaction between a Grignard reagent and a silyl electrophile, such as a chlorosilane, proceeds via nucleophilic substitution at the silicon atom. lkouniv.ac.in For a precursor like diethyldichlorosilane, the reaction can proceed in a stepwise manner, although multiple substitutions are often favored. gelest.com
The stereoselectivity of Grignard additions is a well-studied phenomenon, particularly in reactions with prochiral ketones, and is often influenced by coordination to nearby functional groups. nih.gov In the context of creating chiral silanes, if the silyl electrophile or the Grignard reagent contains a stereocenter, the reaction can lead to diastereomeric products. A key factor influencing diastereoselectivity is the halide present in the Grignard reagent (RMgX). Studies on additions to β-hydroxy ketones have revealed a unique "halide effect," where alkylmagnesium iodides demonstrate significantly higher levels of selectivity for producing 1,3-syn diols compared to their chloride or bromide counterparts. nih.gov This effect is attributed to the Lewis acidity of the chelated magnesium alkoxide intermediate, which can be modulated by the choice of halide. nih.gov This principle suggests that the selection of the halide in the (1-phenyl-1-methylethyl)magnesium halide precursor could be critical in controlling the stereochemical outcome of its reaction with a prochiral silyl electrophile.
Design and Synthesis of (1-Phenyl-1-methylethyl)magnesium Halide Precursors
The necessary precursor for the Grignard-mediated synthesis of Diethyl(1-phenyl-1-methylethyl)silane is (1-phenyl-1-methylethyl)magnesium halide. This reagent is typically prepared by the reaction of magnesium metal turnings with a corresponding (1-phenyl-1-methylethyl)halide, such as 2-chloro-2-phenylpropane, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com
The formation of aromatic Grignard reagents, such as phenylmagnesium chloride from chlorobenzene, can be challenging due to the inertness of the aryl chloride. google.com Historically, this required harsh conditions. google.com However, methods have been developed that allow the reaction to proceed under more manageable reflux temperatures, sometimes with the aid of catalysts or by using commercial-grade magnesium with an oxidized surface. google.comgoogle.com While the synthesis of the tertiary benzylic Grignard reagent from 2-chloro-2-phenylpropane is generally more facile than that from chlorobenzene, careful control of initiation and temperature is still required to prevent side reactions like Wurtz coupling.
Optimization of Reaction Conditions for this compound Synthesis
The successful synthesis of the target organosilane via the Grignard pathway depends on the careful optimization of several reaction parameters. The choice of solvent, mode of addition, and temperature can significantly impact the yield and selectivity. gelest.comnih.gov
Key Optimization Parameters:
Solvent : The most common solvents are diethyl ether and tetrahydrofuran (THF). nih.gov THF is more coordinating and can accelerate the reaction, but may also participate in side reactions, such as ring-opening with bromosilanes under certain conditions. gelest.comnih.gov
Addition Mode : The order of reagent addition is critical for controlling the degree of substitution. gelest.com
Normal Addition (silane added to Grignard): This method is preferred when full substitution of leaving groups on the silicon atom is desired. gelest.com
Reverse Addition (Grignard added to silane): This approach is used when partial substitution is the goal, as it maintains an excess of the silyl electrophile throughout the reaction. gelest.com
Temperature : Grignard reactions are often initiated at room temperature or with gentle heating, but cryogenic temperatures (-40 °C or lower) can be essential to achieve mono-addition selectivity, especially with reactive substrates like esters. mit.edu
Nature of Leaving Group : The reactivity of silyl electrophiles is dependent on the leaving group, with the general trend being Si-Cl > Si-OR. gelest.com Chlorosilanes are the most commonly employed commercial intermediates. gelest.com
| Parameter | Condition A | Condition B | Expected Outcome/Consideration | Reference |
|---|---|---|---|---|
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF generally leads to faster reactions but can increase halide exchange and potential side reactions. | gelest.com |
| Addition Mode | Normal (Silane to Grignard) | Reverse (Grignard to Silane) | Reverse addition is preferred for partial substitution to limit the formation of multiply substituted silanes. | gelest.com |
| Temperature | Room Temperature / Reflux | Cryogenic (-20 °C to -78 °C) | Lower temperatures can enhance selectivity and prevent side reactions, especially when trying to achieve mono-substitution on a multifunctional silicon center. | mit.edu |
| Grignard Halide (X in RMgX) | Cl or Br | I | Iodide-based Grignards can lead to higher diastereoselectivity in certain additions due to modified Lewis acidity. | nih.gov |
Hydrosilylation Methodologies for Alkenes and Alkynes
Hydrosilylation, the catalytic addition of a Si-H bond across an unsaturated carbon-carbon bond, is a powerful and atom-economical method for synthesizing organosilanes. wikipedia.org For the synthesis of this compound, this strategy involves the reaction of diethylsilane (B7801327) with α-methylstyrene. researchgate.net This reaction is almost always conducted catalytically, with transition metal complexes playing a crucial role in determining the reaction's efficiency and selectivity. wikipedia.org
Catalytic Systems for Regio- and Stereoselective Hydrosilylation of α-Methylstyrene
The hydrosilylation of a terminal alkene like α-methylstyrene can result in two different regioisomers: the Markovnikov addition product (silicon adds to the more substituted carbon) and the anti-Markovnikov product (silicon adds to the less substituted carbon). To obtain this compound, the anti-Markovnikov pathway is required.
A variety of transition metal catalysts are employed for hydrosilylation, with platinum-based systems being the most established. wikipedia.orgspringerprofessional.de
Platinum Catalysts : Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are highly effective for hydrosilylation and typically favor anti-Markovnikov addition for terminal alkenes. wikipedia.orgsigmaaldrich.com
Cobalt, Rhodium, and Nickel Catalysts : In response to the high cost of precious metals, catalysts based on more earth-abundant metals like cobalt, rhodium, and nickel have been developed. springerprofessional.denih.govnih.gov These systems can offer different or enhanced chemo-, regio-, and stereoselectivity compared to platinum. springerprofessional.de For instance, certain cobalt complexes are known to effectively catalyze the anti-Markovnikov hydrosilylation of terminal alkynes. nih.gov
Asymmetric Catalysis : For prochiral olefins like α-methylstyrene, asymmetric hydrosilylation can be achieved using a chiral catalyst to produce an enantioenriched silane (B1218182). Palladium catalysts supported by chiral monophosphine ligands with binaphthyl substituents have been shown to achieve nearly perfect enantioselectivities in the hydrosilylation of styrene. wikipedia.org
Influence of Ligand Design and Catalyst Nature on Diastereoselectivity in Hydrosilylation
The nature of the ligands coordinated to the metal center is paramount in controlling the stereochemical outcome of the hydrosilylation reaction. nih.gov By modifying the steric and electronic properties of the ligands, it is possible to fine-tune the catalyst to favor the formation of a specific diastereomer or enantiomer.
Chiral Ligands : In asymmetric catalysis, chiral ligands create a chiral environment around the metal center, which differentiates between the two prochiral faces of the alkene, leading to an enantiomeric excess (ee) of one product. wikipedia.org Cobalt complexes with chiral backbones have been successfully used in the diastereoselective and enantioselective hydrosilylation of cyclopropenes, achieving excellent selectivities. acs.org
Ligand Steric Hindrance : The steric bulk of the ligand can significantly influence selectivity. For example, in the cobalt-catalyzed hydrosilylation of cyclopropenes, a more sterically hindered chiral ligand led to a decrease in diastereoselectivity. acs.org Conversely, for certain manganese pincer complexes, increased steric bulk on the ligand was found to be favorable for the hydrosilylation of terminal alkenes. nih.gov
Bidentate Ligands : Bidentate phosphine (B1218219) ligands (those that bind to the metal at two points) such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and Xantphos (B1684198) are widely used. nih.govchinesechemsoc.org A Co(acac)₂/dppp system, for instance, has been developed for the highly regio- and stereoselective hydrosilylation of 1,3-diynes. nih.gov Similarly, Co(acac)₂ combined with ligands like binap or xantphos provides a highly selective system for the hydrosilylation of allenes. nih.gov
| Metal Catalyst | Ligand Type | Substrate Type | Observed Selectivity | Reference |
|---|---|---|---|---|
| Palladium | Chiral monophosphine (binaphthyl-substituted) | Styrene | High enantioselectivity (ee) | wikipedia.org |
| Cobalt (Co(acac)₂) | dppp | 1,3-Diynes | High regio- and stereoselectivity | nih.gov |
| Cobalt (Co(acac)₂) | Xantphos or dpephos | Terminal Alkynes | High regioselectivity for (E)-β-vinylsilanes | nih.gov |
| Cobalt (CoCl₂) | Chiral bis(oxazoline) derivative | Cyclopropenes | High diastereoselectivity and enantioselectivity | acs.org |
| Nickel / Palladium | N-Heterocyclic Carbene (NHC) | Allenes | Regioselectivity is governed by the choice of metal (Ni vs. Pd). | nih.gov |
Mechanism of Metal-Catalyzed Hydrosilylation in Chiral Silane Synthesis
Metal-catalyzed hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, is a cornerstone of organosilane synthesis. wikipedia.orgnih.gov For the synthesis of chiral silanes, the mechanism of this reaction is of paramount importance as it dictates the stereochemical outcome. While several mechanisms have been proposed, the Chalk-Harrod mechanism is one of the most widely accepted models for catalysts based on platinum group metals. acs.orgsigmaaldrich.com
The catalytic cycle is generally understood to proceed through three fundamental steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the hydrosilane (R₃SiH) to the low-valent metal center (M). This step involves the cleavage of the Si-H bond and results in a new metal complex containing both hydride (M-H) and silyl (M-SiR₃) ligands.
Migratory Insertion: The unsaturated substrate, typically an alkene or alkyne, then coordinates to the metal center. This is followed by migratory insertion of the alkene into either the metal-hydride bond (hydrometallation) or the metal-silyl bond (silylmetallation). The specific pathway taken can influence the regioselectivity of the final product.
Reductive Elimination: The final step is the reductive elimination of the organosilane product from the metal center. This C-Si bond-forming step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
In the context of synthesizing chiral silanes, asymmetric hydrosilylation utilizes chiral ligands on the metal catalyst. libretexts.org These ligands create a chiral environment around the metal center, which directs the stereoselective addition of the silyl group to the prochiral substrate, leading to the formation of an enantioenriched product. nih.gov Alternative mechanisms, such as those proposed for certain cobalt and zirconium catalysts, may involve radical intermediates rather than the typical oxidative addition pathway. acs.org
Table 1: Key Steps in the Chalk-Harrod Hydrosilylation Mechanism
| Step | Description | Intermediate Species |
| Oxidative Addition | Cleavage of the Si-H bond and its addition to the metal center. | LₙM(H)(SiR₃) |
| Migratory Insertion | Coordination and insertion of the alkene into the M-H or M-Si bond. | LₙM(Alkyl)(SiR₃) |
| Reductive Elimination | Formation of the C-Si bond and regeneration of the active catalyst. | LₙM + R₃Si-Alkyl |
Emerging Biocatalytic Approaches to Carbon-Silicon Bonds
While carbon-silicon bonds are not found in nature, recent breakthroughs have demonstrated that biological systems can be engineered to create them. wikipedia.orgsciencenews.org This has opened up the field of silicon biocatalysis, offering a more sustainable alternative to traditional methods that often rely on expensive and potentially toxic heavy metal catalysts. acs.org Heme proteins, in particular, have been identified as having a promiscuous ability to catalyze the formation of organosilicon compounds under physiological conditions. nih.gov
Enzyme-Mediated Si-C Bond Formation via Directed Evolution
The nascent catalytic ability of natural enzymes for Si-C bond formation is often inefficient. However, the powerful technique of directed evolution has been employed to dramatically enhance this activity. nih.govnih.gov Directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutation and screening to identify enzyme variants with improved properties. youtube.comresearchgate.net
Researchers have successfully engineered variants of cytochrome c, an electron-shuttling heme protein, to catalyze carbene insertion into Si-H bonds. sciencenews.orgnih.gov Starting with a cytochrome c from the thermophilic bacterium Rhodothermus marinus that showed minimal activity, scientists introduced mutations into the protein's active site. sciencenews.orgnih.gov After several generations of evolution, an enzyme was produced that could catalyze the formation of Si-C bonds with significantly higher efficiency and stereoselectivity than many synthetic catalysts. sciencenews.org This process demonstrates the remarkable adaptability of protein catalysts and their potential to access chemistries previously exclusive to synthetic organic chemistry. nih.govchemistryworld.com
Substrate Scope and Selectivity in Enzymatic this compound Synthesis
The substrate scope of these evolved enzymes is a critical factor in their synthetic utility. While the specific enzymatic synthesis of this compound has not been explicitly detailed, studies on analogous reactions provide insight into the potential substrates. The engineered cytochrome c catalysts have been shown to accommodate a variety of silanes and carbene precursors. nih.gov
The reaction typically involves the reaction of a hydrosilane with a diazo compound, which serves as a carbene precursor. The enzyme has shown high tolerance for different substituents on both reactants.
Table 2: Representative Substrate Scope for Enzymatic Si-C Bond Formation
| Silane Substrate | Carbene Precursor (from Diazo Compound) | Enantiomeric Excess (ee) | Reference |
| Phenyldimethylsilane | Ethyl 2-diazopropanoate | >99% | nih.gov |
| (4-Methoxyphenyl)dimethylsilane | Ethyl 2-diazoacetate | 98% | nih.gov |
| Naphthyldimethylsilane | Methyl 2-diazo-2-phenylacetate | 99% | nih.gov |
| Diethylsilane | 2-Diazo-1,1,1-trifluoroethane | Not Reported | nih.gov |
The data indicates that the enzyme is capable of handling various aryl and alkyl silanes, as well as diazo compounds with different steric and electronic properties, consistently producing products with high enantioselectivity. nih.gov This suggests that the synthesis of chiral diethylorganosilanes, including analogs of this compound, is feasible through this biocatalytic approach, pending the selection of appropriate silane and diazo precursors. The reaction can even be performed in whole E. coli cells, demonstrating the potential for in vivo synthesis of organosilicon compounds. acs.orgnih.gov
Other Advanced Synthetic Routes to Diethylorganosilanes
Beyond traditional hydrosilylation and emerging biocatalysis, other advanced synthetic methods provide access to complex organosilanes. These routes often involve highly reactive silicon-based reagents that can form C-Si bonds under specific conditions.
Reactivity of Silyl Triflate Derivatives in Organosilane Synthesis
Silyl triflates (trifluoromethanesulfonates) are among the most reactive silylating agents used in organic synthesis. dtic.mil The triflate group is an excellent leaving group, making the silicon atom highly electrophilic. This high reactivity allows silyl triflates to react with a wide range of nucleophiles, including organometallic reagents, to form C-Si bonds.
The synthesis of silyl triflates can be achieved by reacting a corresponding silane (e.g., a chlorosilane, phenylsilane, or hydrosilane) with trifluoromethanesulfonic acid. dtic.milresearchgate.net Once formed, these compounds serve as powerful electrophiles. For instance, they can react with Grignard reagents or organolithium compounds in nucleophilic substitution reactions to create new C-Si bonds. organic-chemistry.orgresearchgate.net
R₃Si-OTf + R'-MgX → R₃Si-R' + MgX(OTf)
This approach is particularly useful for introducing specific alkyl or aryl groups onto the silicon atom. The reactivity of silyl triflates is significantly higher than that of the more common silyl chlorides. dtic.mil While this high reactivity can be advantageous, it also necessitates careful handling under anhydrous conditions to prevent hydrolysis. Palladium-catalyzed reactions of 2-silylaryl triflates have also been developed as a method for synthesizing various cyclic organosilicon compounds. oup.com
Reaction Mechanisms and Reactivity Profiles of Diethyl 1 Phenyl 1 Methylethyl Silane
Nucleophilic Substitution at the Silicon Center
No specific information is available in the scientific literature regarding the stereoelectronic effects governing nucleophilic attack on the silicon center of Diethyl(1-phenyl-1-methylethyl)silane.
There are no published mechanistic studies on the cleavage and formation of Si-X bonds specifically involving this compound.
Investigations into Carbon-Silicon Bond Reactivity
The strength and polarity of the carbon-silicon bond are central to the chemical behavior of this compound. The bond is relatively strong and non-polar, rendering it generally stable. However, under specific conditions, it can undergo cleavage through either homolytic or heterolytic pathways.
The cleavage of the Si-C bond in organosilanes can be initiated by thermal, photochemical, or chemical means, proceeding through either radical (homolytic) or ionic (heterolytic) intermediates.
Homolytic Cleavage: Homolytic cleavage of a Si-C bond involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons, resulting in the formation of a silicon-centered radical and a carbon-centered radical. This process typically requires a significant energy input, such as high temperatures or UV irradiation. For instance, the pyrolysis of tetraalkylsilanes can lead to the formation of silyl (B83357) and alkyl radicals. While specific studies on the homolytic cleavage of this compound are not extensively documented, analogies can be drawn from the behavior of other organosilanes. The 1-phenyl-1-methylethyl group, also known as the cumyl group, can form a relatively stable tertiary benzylic radical upon cleavage, which might lower the activation energy for homolysis compared to simple alkylsilanes.
Heterolytic Cleavage: Heterolytic cleavage involves the asymmetrical breaking of the Si-C bond, leading to the formation of a silyl cation and a carbanion, or a silyl anion and a carbocation. This pathway is highly dependent on the reaction conditions, particularly the presence of acidic or basic reagents.
Acid-Catalyzed Cleavage: In the presence of strong acids, the Si-C bond in arylsilanes can be cleaved. researchgate.netrsc.org The mechanism is believed to involve protonation of the aromatic ring, followed by elimination of the silyl group. For this compound, the phenyl group attached to the tertiary carbon makes the Si-C bond susceptible to cleavage under acidic conditions. Theoretical studies on arylsilane precursors for organosilica materials have shown that the stability of the Si-C bond under acidic conditions is related to the proton affinity of the ipso-carbon atom. researchgate.net
Base-Catalyzed Cleavage: Cleavage of Si-C(sp³) bonds by bases is generally difficult and less common. However, the presence of electronegative substituents on the silicon atom or specific activating groups on the alkyl chain can facilitate this process. For this compound, direct nucleophilic attack at the silicon or carbon atom leading to cleavage is not a facile process under typical basic conditions due to the stability of the alkyl group.
The table below summarizes the general conditions and mechanistic pathways for Si-C bond cleavage in organosilanes, which can be extrapolated to this compound.
| Cleavage Type | Conditions | Intermediate Species | Remarks |
| Homolytic | High Temperature (Thermolysis), UV light (Photolysis), Radical Initiators | Silyl radicals, Carbon radicals | Requires significant energy input; stability of the resulting carbon radical is a key factor. |
| Heterolytic (Acidic) | Strong acids (e.g., H₂SO₄, HCl) | Silyl cation, Carbanion (via protonated intermediate) | More prevalent for arylsilanes and benzylic silanes. researchgate.netrsc.org |
| Heterolytic (Basic) | Strong bases (less common for Si-C(sp³)) | Silyl anion, Carbocation (rare) | Generally requires activation of the Si-C bond. |
| Fluoride-Induced | Fluoride (B91410) sources (e.g., TBAF) | Pentacoordinate silicon intermediate | A common method for cleaving Si-O bonds, can also cleave Si-C bonds under certain conditions. |
The (1-phenyl-1-methylethyl)silyl group, when attached to an oxygen atom to form a silyl ether, can serve as a protecting group for alcohols. The steric bulk of this group plays a crucial role in its stability and, consequently, the functional group tolerance of the protected molecule.
Functional Group Tolerance: Silyl ethers with bulky substituents on the silicon atom are known to be more stable towards a variety of reaction conditions. researchgate.net The Diethyl(1-phenyl-1-methylethyl)silyl group is sterically demanding, which imparts significant stability to the corresponding silyl ether. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.
The following table provides an overview of the general compatibility of bulky silyl ethers with common reagents, which serves as a good indicator for the functional group tolerance when the Diethyl(1-phenyl-1-methylethyl)silyl group is used as a protecting group.
| Reagent Class | Compatibility | Conditions to Avoid |
| Oxidizing Agents | Generally good (e.g., PCC, PDC, Swern) | Harsh oxidizing conditions that could affect the phenyl ring. |
| Reducing Agents | Excellent (e.g., LiAlH₄, NaBH₄, H₂/Pd) | - |
| Organometallics | Excellent (e.g., Grignard reagents, Organolithiums) | - |
| Acids | Moderate | Strong acids will cleave the silyl ether. |
| Bases | Good | Strong bases under harsh conditions may lead to cleavage. |
| Fluoride Ions | Poor | Readily cleaved by fluoride sources (e.g., TBAF, HF). |
Transformations of the (1-phenyl-1-methylethyl) Moiety: The (1-phenyl-1-methylethyl) group itself contains a phenyl ring, which can potentially undergo chemical transformations.
Electrophilic Aromatic Substitution: The phenyl group in organosilanes can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The silyl group can act as a directing group, although its influence is generally weaker than that of other substituents. The steric hindrance from the diethyl and methyl groups on the silicon and the adjacent tertiary carbon may influence the regioselectivity of such transformations.
Hydrogenation: The phenyl group can be reduced to a cyclohexyl group via catalytic hydrogenation. This transformation would, however, require conditions that might also lead to the cleavage of the Si-C bond.
Oxidation: Under strong oxidizing conditions, the phenyl group can be degraded. However, silyl ethers are generally stable to many common oxidizing agents used in organic synthesis. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 1 Phenyl 1 Methylethyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Diethyl(1-phenyl-1-methylethyl)silane in solution. A comprehensive analysis using ¹H, ¹³C, and ²⁹Si NMR allows for the unambiguous confirmation of its molecular framework.
Comprehensive ¹H, ¹³C, and ²⁹Si NMR Analysis for Structural Confirmation
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on extensive data for structurally related organosilanes, such as triethyl(phenyl)silane (B14091822) and other cumyl-substituted compounds. rsc.orgumich.edusysu.edu.cnpitt.eduepfl.ch The analysis confirms the presence of the diethylsilyl group and the 1-phenyl-1-methylethyl (cumyl) moiety.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The phenyl protons typically appear in the aromatic region (δ 7.0–7.5 ppm). The ethyl groups attached to the silicon atom would exhibit a characteristic quartet for the methylene (B1212753) protons (–CH₂–) and a triplet for the methyl protons (–CH₃). The two methyl groups of the cumyl moiety are equivalent and would produce a sharp singlet, while the Si-H proton, if present, would appear as a distinct signal.
¹³C NMR: The carbon spectrum provides further structural confirmation. The phenyl carbons show signals in the aromatic region (~125–140 ppm). The quaternary carbon of the cumyl group would have a characteristic chemical shift, as would the cumyl's methyl carbons. The ethyl groups give rise to two signals corresponding to the methylene and methyl carbons. The chemical shifts are influenced by the electropositive nature of the silicon atom. umich.edu
²⁹Si NMR: The ²⁹Si NMR spectrum is particularly diagnostic for organosilanes. For a tetracoordinated silicon atom in a similar environment, the chemical shift is expected in a predictable range. For instance, the ²⁹Si chemical shift for triethyl(phenyl)silane is reported at δ 1.88 ppm. rsc.org The substitution of an ethyl group with the bulkier cumyl group would cause a downfield shift. The precise value provides insight into the electronic environment around the silicon nucleus. unige.chresearchgate.netresearchgate.net
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet | Typical aromatic region. |
| ¹H | Si-CH₂-CH₃ | ~0.8 | Quartet | Coupled to methyl protons. |
| ¹H | Si-CH₂-CH₃ | ~1.0 | Triplet | Coupled to methylene protons. |
| ¹H | C(CH₃)₂ | ~1.6 | Singlet | Equivalent methyl groups. |
| ¹³C | Phenyl (C₆H₅) | 125 - 140 | - | Multiple signals for ipso, ortho, meta, para carbons. |
| ¹³C | Si-C(CH₃)₂Ph | ~35 | - | Quaternary carbon of the cumyl group. |
| ¹³C | C(CH₃)₂ | ~30 | - | Methyl carbons of the cumyl group. |
| ¹³C | Si-CH₂-CH₃ | ~8 | - | Methylene carbon of the ethyl group. |
| ¹³C | Si-CH₂-CH₃ | ~4 | - | Methyl carbon of the ethyl group. |
| ²⁹Si | (Et)₂Si(Cumyl)H | ~0 to 5 | - | Based on analogous structures. rsc.orgunige.ch |
Elucidation of Stereochemistry and Diastereomeric Ratios via NMR Techniques
The steric bulk of the 1-phenyl-1-methylethyl group plays a crucial role in the molecule's stereochemistry. Although the quaternary carbon of the cumyl group is not a stereocenter itself, its presence can render the methylene (–CH₂–) protons of the two ethyl groups diastereotopic. stereoelectronics.org
Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in the ¹H NMR spectrum. wordpress.com Consequently, instead of a single simple quartet for the methylene protons, one would expect to see two separate and more complex multiplets (e.g., two doublets of quartets). The non-equivalence arises because the rotation around the Si-C(cumyl) bond is likely hindered, creating a chiral environment at the silicon center on the NMR timescale. This leads to the two methylene protons on each ethyl group experiencing different magnetic environments. Observing and analyzing these distinct signals can confirm the diastereotopic nature of these protons and provide insight into the molecule's preferred conformation in solution. osti.gov
Dynamic NMR Studies of Conformational Dynamics and Exchange Processes
The significant steric hindrance caused by the bulky cumyl group suggests the possibility of restricted rotation around the Si-C(cumyl) single bond. Such a dynamic process can be investigated using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). researchgate.netyoutube.comscielo.org.mx
At low temperatures, the rotation around this bond may be slow on the NMR timescale, leading to the observation of distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases. This increased rate of exchange between conformers causes the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation parameters for the rotational barrier, including the Gibbs free energy of activation (ΔG‡). nih.gov This provides quantitative information about the conformational flexibility of the molecule and the energy barrier associated with the hindered rotation, a direct consequence of the steric congestion imposed by the 1-phenyl-1-methylethyl substituent. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a key method for identifying the functional groups within a molecule by probing its characteristic bond vibrations.
Identification of Key Functional Groups and Bond Stretches
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent parts: the phenyl ring, the aliphatic ethyl and methyl groups, and the silicon-carbon bonds. researchgate.netuh.eduresearchgate.netnih.gov
Key expected vibrational modes include:
Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ for the methyl and methylene groups.
Aromatic C=C Stretch: Characteristic bands in the 1600–1450 cm⁻¹ region, confirming the presence of the phenyl ring.
Aliphatic C-H Bending: Vibrations for the methyl and methylene groups are found in the 1465–1375 cm⁻¹ range.
Si-C Stretch: Vibrations involving the silicon-carbon bond typically appear in the fingerprint region of the spectrum and are characteristic of organosilanes. For phenylsilanes, a band around 1250 cm⁻¹ is often associated with Si-C vibrations. researchgate.net
Phenyl Ring Bending: Out-of-plane (o.o.p.) C-H bending modes for the monosubstituted benzene (B151609) ring are expected in the 750-700 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies.
| Frequency Range (cm⁻¹) | Assignment | Notes |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of the phenyl group. nih.gov |
| 3000 - 2850 | Aliphatic C-H Stretch | From ethyl and methyl groups. researchgate.net |
| 1605 - 1585 | Aromatic C=C Ring Stretch | Confirms the presence of the benzene ring. uh.edu |
| 1500 - 1475 | Aromatic C=C Ring Stretch | Another characteristic phenyl ring vibration. uh.edu |
| 1465 - 1450 | -CH₂- Scissoring (Bending) | From ethyl groups. |
| 1380 - 1370 | -CH₃ Symmetric Bending | From ethyl and cumyl methyl groups. |
| ~1250 | Si-CH₂ Deformation | Characteristic vibration in alkylsilanes. researchgate.net |
| 750 - 700 | Aromatic C-H Out-of-Plane Bend | Indicates monosubstituted benzene ring. nist.gov |
X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives or analogues)
In sterically hindered silanes, significant deviations from ideal tetrahedral geometry around the silicon atom are often observed. The presence of the bulky 1-phenyl-1-methylethyl group is expected to cause:
Bond Lengthening: The Si-C(cumyl) bond is likely to be elongated compared to a standard Si-C bond due to steric repulsion between the cumyl group and the two ethyl groups on the silicon atom. Similarly, the Si-C(ethyl) bonds may also be slightly lengthened. nih.gov
Angle Distortion: The C-Si-C bond angles are expected to be distorted from the ideal tetrahedral angle of 109.5°. Specifically, the angles involving the bulky cumyl group, such as C(ethyl)-Si-C(cumyl), would likely be larger to accommodate the steric strain, while the C(ethyl)-Si-C(ethyl) angle might be compressed.
Studies on other crowded disilanes and silanes have confirmed that bulky substituents lead to such structural distortions. nih.goviucr.org Therefore, a crystallographic study of a suitable derivative of this compound would be expected to reveal a strained molecular geometry, providing quantitative data on the structural impact of the sterically demanding cumyl group.
Theoretical and Computational Investigations of Diethyl 1 Phenyl 1 Methylethyl Silane
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For Diethyl(1-phenyl-1-methylethyl)silane, DFT calculations can predict a wide range of properties with a high degree of reliability.
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.net These calculations yield the equilibrium geometry of the molecule in the gas phase, which corresponds to a minimum on the potential energy surface.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. For phenyl-substituted silanes, the electronic properties are significantly influenced by the interaction between the silicon atom and the phenyl ring's π-system.
Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Substituted Silane (B1218182) Fragment (Calculated at the B3LYP/6-31G Level)*
| Parameter | Value |
| Si-C(phenyl) Bond Length | 1.87 Å |
| Si-C(ethyl) Bond Length | 1.89 Å |
| Si-H Bond Length | 1.49 Å |
| C(phenyl)-Si-C(ethyl) Angle | 109.5° |
| H-Si-C(phenyl) Angle | 108.2° |
Note: The data in this table are illustrative and represent typical values for similar phenyl-substituted silanes.
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.info By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be determined, typically with good accuracy after empirical scaling. researchgate.net These predictions can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers.
Vibrational Frequencies: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the molecule's normal modes of vibration and can be compared with experimental infrared (IR) and Raman spectra. ajchem-a.com This comparison helps in the assignment of spectral bands to specific molecular motions, such as Si-H stretching or phenyl ring deformations.
Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for a Phenyl-Substituted Silane
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift (Si-H) | 4.20 ppm | 4.15 ppm |
| ¹³C NMR Chemical Shift (Si-C(phenyl)) | 135.0 ppm | 134.5 ppm |
| IR Frequency (Si-H stretch) | 2150 cm⁻¹ | 2145 cm⁻¹ |
| IR Frequency (Si-C stretch) | 1100 cm⁻¹ | 1105 cm⁻¹ |
Note: The data in this table are representative and intended to illustrate the typical agreement between calculated and experimental values for similar compounds.
This compound possesses a chiral center at the silicon atom when the two ethyl groups are considered distinct or if substitution at the silicon creates chirality. Even with two ethyl groups, the molecule can adopt different conformations due to rotation around the Si-C bonds. A thorough conformational analysis is essential to understand the molecule's behavior.
By systematically rotating the key dihedral angles and performing geometry optimizations for each conformation, a potential energy surface can be constructed. This allows for the identification of the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers, along with the energy barriers for their interconversion, provide insights into the molecule's flexibility and the population of different conformations at a given temperature. Such studies are crucial for understanding the stereochemical outcomes of reactions involving the chiral center.
Elucidation of Reaction Mechanisms via Computational Models
Computational modeling is a powerful approach to investigate the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.
Many important reactions of organosilanes involve the cleavage and formation of Si-C and Si-H bonds. nih.gov Computational methods can be used to map the entire reaction pathway for such transformations. This involves locating and characterizing the transition state, which is a first-order saddle point on the potential energy surface connecting the reactants and products.
By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be estimated. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the desired reactants and products. These studies provide a detailed picture of the bond-breaking and bond-forming processes.
Organosilane chemistry often involves the use of transition metal catalysts. snnu.edu.cn Computational modeling can be instrumental in elucidating the complex catalytic cycles of these reactions. nih.gov By studying the individual steps of the cycle, such as oxidative addition, migratory insertion, and reductive elimination, the roles of the catalyst and various ligands can be understood.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For this compound, these descriptors would offer insights into its stability, reactivity, and potential interaction mechanisms. The primary descriptors include molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), charge distribution, and bond indices.
A comprehensive analysis of the molecular orbitals, charge distribution, and bond indices provides a detailed picture of the electronic characteristics of this compound. These parameters are typically determined through computational methods like Density Functional Theory (DFT).
Molecular Orbitals (HOMO & LUMO)
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, the HOMO is expected to be predominantly localized on the π-system of the phenyl ring, as is common for aromatic compounds. The LUMO, on the other hand, would likely be distributed over the silicon atom and the attached alkyl groups, indicating that these are the sites susceptible to nucleophilic attack.
Interactive Data Table: Hypothetical Frontier Orbital Energies
The following table presents hypothetical, representative values for frontier orbital energies based on similar compounds, as specific data for this compound is not available.
| Descriptor | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Charge Distribution
The distribution of electron density within a molecule is described by atomic charges, which can be calculated using various population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis. huntresearchgroup.org.uk The charge distribution reveals the electrophilic and nucleophilic sites within the molecule.
In this compound, the silicon atom, being less electronegative than the carbon atoms it is bonded to, is expected to carry a partial positive charge. The carbon atoms of the phenyl ring and the alkyl groups will exhibit varying partial negative charges, with the hydrogen atoms generally being slightly positively charged. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.
Interactive Data Table: Hypothetical Atomic Charges
The following table provides hypothetical atomic charges for selected atoms in this compound based on general principles of electronegativity and bonding, as specific computational data is unavailable.
| Atom | Hypothetical Charge (e) |
| Si | +0.8 |
| C (ipso-phenyl) | -0.2 |
| C (ethyl, alpha) | -0.3 |
| C (methyl) | -0.25 |
Bond Indices
Bond indices, or bond orders, are a measure of the number of chemical bonds between two atoms. They are useful for characterizing the strength and nature of the covalent bonds within a molecule. In the context of this compound, the bond indices would confirm the single bond character of the Si-C and C-C alkyl bonds, while the C-C bonds within the phenyl ring would exhibit bond orders intermediate between a single and a double bond, which is characteristic of aromatic systems. Deviations from integer bond orders can indicate electron delocalization and hyperconjugative interactions. researchgate.net
Interactive Data Table: Hypothetical Bond Orders
The following table presents expected bond orders for key bonds in this compound. These are representative values as specific calculated data is not available.
| Bond | Expected Bond Order |
| Si-C (phenyl) | ~0.9 |
| Si-C (ethyl) | ~0.95 |
| C-C (phenyl) | ~1.5 |
| C-C (ethyl) | ~1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
